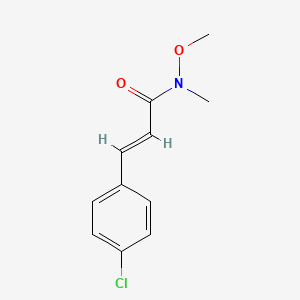

(2E)-3-(4-Chlorophenyl)-N-methoxy-N-methylprop-2-enamide

CAS No.: 388075-76-1

Cat. No.: VC8110989

Molecular Formula: C11H12ClNO2

Molecular Weight: 225.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 388075-76-1 |

|---|---|

| Molecular Formula | C11H12ClNO2 |

| Molecular Weight | 225.67 g/mol |

| IUPAC Name | (E)-3-(4-chlorophenyl)-N-methoxy-N-methylprop-2-enamide |

| Standard InChI | InChI=1S/C11H12ClNO2/c1-13(15-2)11(14)8-5-9-3-6-10(12)7-4-9/h3-8H,1-2H3/b8-5+ |

| Standard InChI Key | XFIVPYBTCRZLIR-VMPITWQZSA-N |

| Isomeric SMILES | CN(C(=O)/C=C/C1=CC=C(C=C1)Cl)OC |

| SMILES | CN(C(=O)C=CC1=CC=C(C=C1)Cl)OC |

| Canonical SMILES | CN(C(=O)C=CC1=CC=C(C=C1)Cl)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s systematic IUPAC name, (2E)-3-(4-chlorophenyl)-N-methoxy-N-methylprop-2-enamide, reflects its core structure:

-

Aromatic backbone: A 4-chlorophenyl group contributes rigidity and electronic effects.

-

α,β-Unsaturated enamide: The trans (E) configuration of the double bond between C2 and C3 influences reactivity and conjugation.

-

N-methoxy-N-methylamide: This Weinreb amide variant is notable for its role in ketone synthesis.

Table 1: Key Identifiers and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 388075-76-1 | |

| Molecular Formula | C₁₁H₁₂ClNO₂ | Calculated |

| Molecular Weight | 225.67 g/mol | Calculated |

| Configuration | (2E) | |

| Appearance | Likely crystalline solid | Inferred |

The Weinreb amide group (N-methoxy-N-methyl) enhances stability and directs reactivity in nucleophilic acyl substitutions . The 4-chlorophenyl group may improve thermal stability and hydrophobicity, making the compound suitable for polymer applications .

Synthesis and Manufacturing

Proposed Synthetic Routes

While explicit synthetic details are absent in available sources, plausible pathways can be inferred:

-

Condensation Reaction:

-

Reacting 4-chlorocinnamoyl chloride with N,O-dimethylhydroxylamine in the presence of a base (e.g., triethylamine).

-

Mechanism: Nucleophilic acyl substitution forms the enamide bond.

-

-

Cross-Coupling Approaches:

-

Palladium-catalyzed reactions to install the chlorophenyl group onto a preformed enamide backbone.

-

Table 2: Hypothetical Synthesis Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 4-Chlorocinnamic acid, EDCl | Activation for amide formation |

| 2 | N-Methoxy-N-methylamine | Nucleophile for acyl substitution |

| 3 | Solvent (e.g., DCM), 0–25°C | Reaction medium and temperature |

Commercial availability in 2g and 10g quantities suggests small-scale laboratory synthesis, though industrial-scale production may involve optimized catalytic processes.

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted low water solubility due to the hydrophobic chlorophenyl group. Miscible with polar aprotic solvents (e.g., DMF, DMSO).

-

Stability: Susceptible to hydrolysis under acidic/basic conditions due to the enamide bond. Storage in anhydrous environments recommended .

Spectroscopic Characteristics

While experimental data is unavailable, key spectral features can be anticipated:

-

IR: Strong absorbance near 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend, if present).

-

NMR:

-

¹H: Doublet for the trans-vinylic protons (δ 6.5–7.5 ppm), singlet for N-methyl (δ 3.0 ppm).

-

¹³C: Carbonyl signal near δ 170 ppm.

-

Applications in Polymer Science

Role in Polyamide Synthesis

Historical patent literature highlights its potential as a monomer in polyamide graft copolymers . The enamide’s double bond may participate in radical polymerization, while the amide group contributes to backbone rigidity.

Table 3: Polymer-Related Applications

| Application | Function | Patent Reference |

|---|---|---|

| Graft copolymer synthesis | Comonomer for impact resistance | |

| Polyamide blends | Modifier for optical properties |

The chlorophenyl group could enhance flame retardancy and UV stability in polymers .

Future Research Directions

-

Catalytic Applications: Explore use as a ligand in transition-metal catalysis.

-

Biological Screening: Investigate antimicrobial or anticancer activity.

-

Polymer Optimization: Develop copolymers with tailored thermal and mechanical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume